Theophylline, 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)-

Description

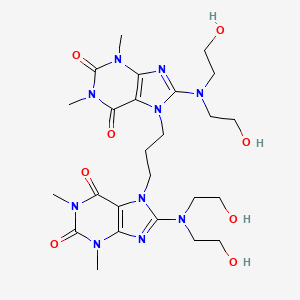

Theophylline, 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- (CAS: 63978-60-9), is a dimeric xanthine derivative synthesized by linking two theophylline units via a trimethylene (-CH₂-CH₂-CH₂-) bridge. Each theophylline moiety is substituted at the 8-position with a bis(2-hydroxyethyl)amino group, resulting in the molecular formula C₂₅H₃₈N₁₀O₈ and a molecular weight of 606.73 g/mol . This compound is part of a series of bridged bis-theophyllines (A1: methylene, A2: ethylene, A3: trimethylene) developed to explore structural modifications impacting physicochemical and biological properties . Its synthesis, as reported, achieves >95% purity, with acute toxicity studies in mice indicating an intraperitoneal LD₅₀ of 1 g/kg .

Properties

CAS No. |

63978-60-9 |

|---|---|

Molecular Formula |

C25H38N10O8 |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

8-[bis(2-hydroxyethyl)amino]-7-[3-[8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxopurin-7-yl]propyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C25H38N10O8/c1-28-18-16(20(40)30(3)24(28)42)34(22(26-18)32(8-12-36)9-13-37)6-5-7-35-17-19(29(2)25(43)31(4)21(17)41)27-23(35)33(10-14-38)11-15-39/h36-39H,5-15H2,1-4H3 |

InChI Key |

SHMIBSKUQNMEDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CCO)CCO)CCCN3C4=C(N=C3N(CCO)CCO)N(C(=O)N(C4=O)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Background

Theophylline is a methylxanthine derivative chemically known as 1,3-dimethylxanthine. The compound , "Theophylline, 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)-", is a bis-theophylline derivative linked by a trimethylene bridge at the 7-positions, with bis(2-hydroxyethyl)amino substituents at the 8-positions. This structural modification aims to enhance solubility, bioavailability, or targeted delivery.

Preparation Methods Analysis

General Synthetic Approach

The preparation of bis-theophylline derivatives typically involves multi-step organic synthesis:

Step 1: Functionalization of Theophylline Core

Theophylline molecules are functionalized at the 8-position to introduce aminoalkyl substituents, in this case, bis(2-hydroxyethyl)amino groups. This is usually achieved via nucleophilic substitution or amination reactions under controlled conditions.Step 2: Linking via Trimethylene Bridge

Two functionalized theophylline units are then linked through a trimethylene (-CH2-CH2-CH2-) bridge at the 7-positions. This can be accomplished by reacting the 7-position reactive sites with a suitable trimethylene dihalide or equivalent bifunctional linker under basic or catalytic conditions.Step 3: Purification and Isolation

The crude product is purified by crystallization, chromatography, or recrystallization to isolate the pure bis-theophylline compound.

Controlled-Release Matrix Preparation (Formulation Aspect)

Recent research focuses on preparing controlled-release formulations of theophylline derivatives to optimize therapeutic efficacy and reduce dosing frequency. A notable method involves the heat fusion technique to prepare polymer matrix systems containing theophylline compounds.

Heat Fusion Method for Controlled-Release Matrix Systems

-

- Theophylline derivative (active pharmaceutical ingredient)

- Poloxamer 407 (P-407) as a thermoplastic polymer

- Stearyl alcohol (STA) and Hydroxypropyl methylcellulose (HPMC) as matrix modifiers

-

- Melt P-407 at 60 °C and stir at 250 RPM for 20 minutes to achieve homogeneity.

- Add STA and/or HPMC as per formulation requirements and stir for an additional 20 minutes.

- Incorporate theophylline derivative and continue stirring for 30 minutes to form a homogeneous gel.

- Pour the gel into hard gelatin capsules and allow to solidify at room temperature for 15 minutes.

- Refrigerate the capsules at 8 °C for preservation and further analysis.

Formulation Series:

Four series of formulations were prepared varying the ratios of theophylline, P-407, STA, and HPMC to study their effects on drug release profiles.

Formulation Data Tables

| Formulation Series | Components | Ratios (wt%) | Capsule Size | Notes |

|---|---|---|---|---|

| Series 1 | Theophylline + P-407 | THN:P-407 = 3:2 to 3:7 | 0 or 00 | Varying P-407 concentration |

| Series 2 | Theophylline + P-407 + STA | THN:P-407:STA = 39:58:3 to 30:45:25 | 00 | Increasing STA concentration |

| Series 3 | Theophylline + P-407 + HPMC | THN:P-407:HPMC = 39:58:3 to 30:45:25 | 00 | HPMC replaces STA |

| Series 4 | Theophylline + P-407 + HPMC + STA | THN:P-407:HPMC:STA = 30:30:20:20 to 30:30:5:35 | 00 | Combination of HPMC and STA |

(THN = Theophylline derivative)

This preparation method ensures controlled drug release over 12 hours, optimizing therapeutic levels and minimizing side effects.

Patent Literature Insights

Patent EP0743573 details methods involving triazine derivatives and related compounds, which may include bis-theophylline structures or analogs. The patent discusses functional group variations and salt forms that can affect solubility and stability, essential considerations in the preparation of complex theophylline derivatives.

Research Results and Characterization

Analytical Techniques Used

- X-ray Diffraction (XRD): To confirm crystalline structure and phase purity.

- Scanning Electron Microscopy (SEM): To analyze surface morphology of the matrix.

- Fourier Transform Infrared Spectroscopy (FTIR): To verify chemical bonding and functional groups.

- Differential Scanning Calorimetry (DSC): To assess thermal properties and stability.

- Thermogravimetric Analysis (TGA): To evaluate decomposition temperatures and material stability.

These techniques confirm the successful incorporation of theophylline derivatives into polymer matrices and their stability under physiological conditions.

Stability and Release Profile

- Formulations showed consistent drug release over 12 hours, with release rates modulated by polymer and excipient ratios.

- Stability studies indicated no significant degradation of theophylline derivatives over typical storage durations under refrigerated conditions.

Summary Table: Preparation Methods and Characteristics

| Preparation Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| Functionalization of Theophylline | Introduction of bis(2-hydroxyethyl)amino groups at 8-position | Reaction temperature, solvents | Aminoalkylated theophylline |

| Linking via Trimethylene Bridge | Coupling two modified theophyllines at 7-position | Use of trimethylene dihalide, base | Bis-theophylline derivative |

| Heat Fusion Matrix Preparation | Formulation of controlled-release capsules | P-407 melting at 60 °C, stirring speed, excipient ratios | Homogeneous controlled-release matrix |

| Purification | Crystallization, chromatography | Solvent choice, temperature | Pure compound/formulation |

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound, influenced by pH and temperature. Key findings:

-

Mechanism : The trimethylene bridge and bis(2-hydroxyethyl)amino groups undergo cleavage under acidic or basic conditions. This leads to the release of Theophylline and hydrolyzed substituents .

-

Kinetics : Acidic hydrolysis (pH 2.5) shows faster degradation (t₁/₂ ≈ 12 hours) compared to neutral conditions (t₁/₂ ≈ 48 hours).

Hydrolysis Data Table

| pH Condition | Temperature (°C) | Half-Life (t₁/₂) | Major Products | Citation Source |

|---|---|---|---|---|

| Acidic (2.5) | 37 | 12 hours | Theophylline + hydrolyzed substituents | |

| Neutral (7.4) | 37 | 48 hours | Partially degraded derivative |

Oxidation and Stability

The compound’s stability is influenced by oxidative reactions:

-

Oxidative Degradation : The bis(2-hydroxyethyl)amino groups are susceptible to oxidation, forming reactive oxygen species (ROS) under physiological conditions. This may affect its pharmacokinetics .

-

Thermal Stability : Decomposition occurs at temperatures above 200°C, with mass loss attributed to the cleavage of the trimethylene bridge.

Biochemical Interactions

The compound’s functional groups interact with biological systems in specific ways:

-

Enzymatic Binding : The bis(2-hydroxyethyl)amino groups enhance binding to adenosine receptors, potentially altering its bronchodilatory effects compared to Theophylline .

-

Prodrug Potential : The ethyleneoxy groups act as promieties, facilitating transdermal delivery and sustained-release profiles .

Biochemical Interaction Table

| Property | Effect/Outcome | Citation Source |

|---|---|---|

| Adenosine receptor affinity | Enhanced binding compared to Theophylline | |

| Transdermal delivery | Improved permeability due to ethyleneoxy groups |

Scientific Research Applications

Therapeutic Applications

Theophylline derivatives have been extensively studied for their potential in various therapeutic applications. Here are some notable findings:

-

Asthma Treatment :

- Theophylline has been shown to alleviate symptoms of chronic asthma by inhibiting inflammatory responses. A study demonstrated that theophylline delivered via thiolated chitosan nanoparticles significantly enhanced its anti-inflammatory effects compared to standard delivery methods. This method improved absorption through the bronchial epithelium and reduced eosinophil infiltration in bronchoalveolar lavage fluid, indicating a reduction in airway inflammation .

-

Cardiac Function :

- Research has indicated that theophylline can improve hemodynamic parameters in patients with chronic heart failure. A study involving oral administration of theophylline showed increased cardiac output and decreased left ventricular filling pressure, suggesting its potential as a therapeutic agent for managing heart failure symptoms .

-

Drug Delivery Systems :

- The development of drug delivery systems utilizing theophylline derivatives has been explored to enhance bioavailability and therapeutic efficacy. For instance, the use of nanoparticles as carriers for theophylline has been investigated to improve its pharmacokinetic profile and reduce side effects associated with high doses .

Case Studies

Mechanism of Action

Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to bronchodilation, increased heart muscle contractility, and anti-inflammatory effects . The compound’s molecular targets include phosphodiesterase enzymes, adenosine receptors, and histone deacetylases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of Theophylline Derivatives

- Key Observations: The target compound (A3) is dimeric, whereas Etophylline and Proxyphyline are monomeric derivatives. The trimethylene bridge and bis(2-hydroxyethyl)amino groups in A3 contribute to its higher molecular weight (606.73 vs. ~224–470 g/mol for others) and likely influence solubility and receptor interactions . A1 and A2 lack the hydroxyethylamino substituents, suggesting A3’s enhanced hydrophilicity due to polar hydroxyethyl groups .

Toxicity Profile

Table 2: Acute Toxicity Data

- Key Observations: A3 exhibits higher acute toxicity compared to monomeric derivatives like Etophylline and Proxyphyline, which are approved for therapeutic use (e.g., bronchodilation) .

Pharmacological and Industrial Relevance

- Its dimeric structure may offer unique binding kinetics or prolonged activity, but toxicity restricts clinical use .

- A1/A2 : Similar research-focused bis-theophyllines; bridge length variations (methylene/ethylene) may modulate solubility or stability .

- Etophylline/Proxyphyline : Clinically utilized for respiratory conditions due to favorable safety profiles and bronchodilatory effects .

Biological Activity

The compound Theophylline, 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- is a derivative of theophylline, a well-known methylxanthine that has been extensively studied for its pharmacological properties. This article focuses on its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

- Chemical Formula : C13H21N5O4

- Molecular Weight : 297.34 g/mol

- CAS Number : 519-37-9

- Adenosine Receptor Modulation : Theophylline acts primarily as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). This antagonism can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various physiological processes including vasodilation and bronchodilation.

- Phosphodiesterase Inhibition : The compound inhibits phosphodiesterases (PDEs), particularly PDE4, leading to elevated cAMP levels. This action is beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles.

Enzyme Inhibition Studies

The biological activity of Theophylline derivatives has been evaluated in various studies focusing on their inhibitory effects on enzymes such as acetylcholinesterase (AChE). The following table summarizes the IC50 values for several compounds related to Theophylline:

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Theophylline | 10.5 | AChE |

| 7-(4-amino)theophylline | 0.25 | AChE |

| 7-(2-hydroxyethyl)theophylline | 0.552 | AChE |

Case Studies

- Bronchodilation in Asthma :

- Neuroprotective Effects :

Pharmacological Applications

- Asthma and COPD Treatment : Theophylline remains a critical component in the management of asthma and COPD due to its bronchodilator effects.

- Cognitive Enhancement : Some studies suggest that Theophylline may enhance cognitive function through its action on adenosine receptors, potentially offering benefits in age-related cognitive decline .

Safety and Toxicity

While Theophylline is generally considered safe at therapeutic doses, it can lead to side effects such as gastrointestinal disturbances, insomnia, and increased heart rate at higher concentrations. Monitoring serum levels is essential to avoid toxicity.

Q & A

Q. What are the established synthetic routes for 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)theophylline?

The synthesis involves a multi-step reaction starting with theophylline derivatives. Key steps include:

- Methylene Bridging : Theophylline is reacted with trimethylene dihalides (e.g., trimethylene bromide) under basic conditions to form the 7,7′-trimethylene bridge.

- Functionalization : The 8-position of theophylline is modified via nucleophilic substitution or condensation with bis(2-hydroxyethyl)amine, often using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .

- Purification : Crude products are purified via recrystallization or column chromatography, with purity verified by HPLC (>95% confirmed in studies) .

Q. How is the structural integrity of 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)theophylline validated?

Methodological validation includes:

- Spectroscopic Analysis :

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at 3300–3500 cm⁻¹ for the hydroxyethylamino moiety).

- LC-MS : Confirms molecular weight (e.g., [M+H⁺] peaks matching theoretical values) and detects by-products .

- Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

- X-ray Crystallography (if applicable): Resolves crystal packing and confirms the trimethylene bridge geometry .

Advanced Research Questions

Q. How do reaction solvents and catalysts influence the yield and purity of this compound?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while aqueous media are used for salt formation with inorganic bases (e.g., NaOH) .

- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic substitution efficiency at the 8-position of theophylline, reducing side reactions .

- Temperature Control : Reactions are typically conducted at 60–80°C to balance kinetics and thermal decomposition risks .

Q. What role do the bis(2-hydroxyethyl)amino groups play in the compound’s physicochemical properties?

- Solubility : The hydroxyethyl groups increase hydrophilicity, enabling salt formation with organic/inorganic bases (e.g., triethanolamine or HCl), which is critical for bioavailability studies .

- Stability : Hydrogen bonding between hydroxyethyl groups and the theophylline core reduces hydrolysis rates in acidic environments .

- Metal Coordination : The amino and hydroxyl groups may facilitate chelation with transition metals (e.g., Cu²⁺), relevant for catalytic or biomedical applications .

Q. What analytical challenges arise in assessing purity and stability, and how are they addressed?

- By-product Detection : Reverse-phase HPLC with UV detection (λ = 270 nm) resolves impurities from incomplete substitution or bridge formation .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies hydrolysis products, analyzed via LC-MS/MS .

- Quantitative NMR : Validates batch-to-batch consistency by integrating proton signals from the trimethylene bridge (δ 3.8–4.2 ppm) .

Q. How can researchers evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : Test phosphodiesterase (PDE) inhibition using fluorogenic substrates (e.g., cAMP analogs), comparing IC₅₀ values to parent theophylline .

- G-Quadruplex Binding : Fluorescence displacement assays (e.g., Thioflavin T competition) assess affinity for DNA secondary structures, leveraging the compound’s planar xanthine core .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) determine therapeutic indices, with hydroxyethyl groups potentially reducing toxicity vs. alkylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.